molecular formula C7H11N3S B8729174 N'-(4-Methyl-2-thiazolyl)-N,N-dimethyl-methanimidamide

N'-(4-Methyl-2-thiazolyl)-N,N-dimethyl-methanimidamide

Cat. No. B8729174
M. Wt: 169.25 g/mol
InChI Key: TXCWDCATUQNOMC-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

A solution 2-amino-4-methylthiazole (Formula C-1)(11.4 g) in toluene (100 ml) at 25° was treated with dimethylformamide dimethyl acetal (15.9 mL, 200 mmol), dropwise over five minutes. The mixture was heated to reflux temperature for 22 hours. The reaction was cooled to 25° and the solvent evaporated to an orange oil (17 g). The oil was triturated with hexane to yield yellow crystals. Recrystallization from warm hexane gave N′-(4-Methyl-2-thiazolyl)-N,N-dimethyl-methanimidamide (Formula C-2) (16.9 g, 99.6%), m.p. 54-56°.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH3:7])[N:6]=1.CO[CH:10](OC)[N:11]([CH3:13])[CH3:12]>C1(C)C=CC=CC=1>[CH3:7][C:5]1[N:6]=[C:2]([N:1]=[CH:10][N:11]([CH3:13])[CH3:12])[S:3][CH:4]=1

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
NC=1SC=C(N1)C
Name
Quantity
15.9 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 25°
CUSTOM
Type
CUSTOM
Details
the solvent evaporated to an orange oil (17 g)
CUSTOM
Type
CUSTOM
Details
The oil was triturated with hexane
CUSTOM
Type
CUSTOM
Details
to yield yellow crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization
TEMPERATURE
Type
TEMPERATURE
Details
from warm hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1)N=CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 99.6%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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